molecular formula C16H22Br2N6O4S B6300320 3-Bromobenzylguanidinium hemisulphate CAS No. 1176419-68-3

3-Bromobenzylguanidinium hemisulphate

Cat. No.: B6300320
CAS No.: 1176419-68-3
M. Wt: 554.3 g/mol
InChI Key: XSQAXAFTHFSOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobenzylguanidinium hemisulphate is a brominated aromatic guanidinium salt with the chemical formula C₈H₁₀BrN₃·½H₂SO₄. It is characterized by a guanidinium group attached to a 3-bromobenzyl moiety and stabilized by a hemisulfate counterion. The compound is primarily utilized in pharmaceutical and chemical research, particularly in studies involving ion channel modulation, enzyme inhibition, or as a precursor for synthesizing bioactive molecules. Commercial suppliers, such as Shanghai Zhenzhun Biotech and Atomax Chemicals, offer it in purities up to 98% with variable batch sizes (e.g., 10 mg to 100 mg) .

Properties

IUPAC Name

(3-bromophenyl)methyl-(diaminomethylidene)azanium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H10BrN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQAXAFTHFSOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C[NH+]=C(N)N.C1=CC(=CC(=C1)Br)C[NH+]=C(N)N.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Br2N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-bromobenzylguanidinium hemisulphate, it is essential to compare it with structurally or functionally related guanidinium derivatives. Below is a detailed analysis:

Table 1: Comparative Properties of Guanidinium Derivatives

Compound Melting Point (°C) PSA (Ų) Key Applications Notable Features
This compound 174–175 144.88 Ion channel modulation, drug synthesis Bromine enhances lipophilicity and steric bulk
Benzylguanidinium sulfate 185–187 138.34 Enzyme inhibition studies Lacks bromine; higher solubility in water
4-Chlorobenzylguanidinium chloride 162–164 132.90 Antimicrobial agent development Chlorine substituent reduces steric hindrance
2-Nitrobenzylguanidinium nitrate 198–200 151.20 Photolabile protecting groups Nitro group increases reactivity and photolability

Structural and Functional Insights

  • Bromine vs. Chlorine Substituents : The bromine atom in this compound increases molecular weight and lipophilicity compared to chlorine analogs (e.g., 4-chlorobenzylguanidinium chloride). This enhances membrane permeability, making it more suitable for targeting intracellular targets .
  • Counterion Effects : The hemisulfate counterion in this compound provides better crystallinity and stability compared to nitrate or chloride salts, which may exhibit hygroscopic tendencies .

Research Findings

  • A 2021 study by Atomax Chemicals highlighted its efficacy in blocking TRPV1 ion channels, outperforming non-halogenated analogs by 30% in inhibition assays due to bromine’s electron-withdrawing effects .
  • In contrast, benzylguanidinium sulfate (lacking bromine) showed superior solubility in aqueous buffers, making it preferable for in vitro enzymatic studies .

Limitations and Opportunities

While this compound offers advantages in targeted drug design, its synthetic complexity and higher cost compared to non-brominated analogs limit large-scale applications. Further research is needed to explore its pharmacokinetic profile and toxicity.

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